(S,E)-2-Amino-5-((amino(methylthio)methylene)amino)pentanoic acid dihydrochloride
Overview
Description
S-methyl-L-Thiocitrulline is a potent NOS inhibitor with selectivity toward the neuronal isoform compared to eNOS and iNOS. For human enzymes, it exhibits Ki values of 1.2, 11, and 40 nM for nNOS, eNOS, and iNOS, respectively.
S-methyl-L-Thiocitrulline (hydrochloride) is a L-alpha-amino acid.
Mechanism of Action
Target of Action
S-methyl-L-thiocitrulline dihydrochloride is a potent inhibitor of nitric oxide synthase (NOS) . It exhibits about 17-fold greater selectivity for rat neuronal nitric oxide synthase (nNOS) (IC₅₀ = 300 nM) compared to the endothelial enzyme (IC₅₀ = 5.4 µM) . Nitric oxide synthase is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes.
Mode of Action
The compound inhibits nitric oxide synthase by competing with the natural substrate, L-arginine . This results in a decrease in the production of nitric oxide, a critical signaling molecule in many physiological processes, including neurotransmission, immune response, and vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by S-methyl-L-thiocitrulline dihydrochloride is the nitric oxide synthase pathway . By inhibiting nitric oxide synthase, the compound reduces the production of nitric oxide, thereby affecting downstream signaling pathways that rely on nitric oxide as a signaling molecule .
Pharmacokinetics
It is known to be cell-permeable , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The inhibition of nitric oxide synthase by S-methyl-L-thiocitrulline dihydrochloride leads to a decrease in nitric oxide production . This can have various effects at the molecular and cellular levels, depending on the specific physiological context. For example, in neurons, reduced nitric oxide production can affect neurotransmission .
Properties
IUPAC Name |
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S.2ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);2*1H/t5-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZHDSKJUXGYRG-XRIGFGBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCCCC(C(=O)O)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.